Cas no 1805249-41-5 (3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid)
3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid
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- Inchi: 1S/C9H6BrNO3/c10-7-2-1-5(4-12)8(9(13)14)6(7)3-11/h1-2,12H,4H2,(H,13,14)
- InChI Key: KKNSNWIDQNLYBU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CO)=C(C(=O)O)C=1C#N
Computed Properties
- Exact Mass: 254.95311 g/mol
- Monoisotopic Mass: 254.95311 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.3
- Molecular Weight: 256.05
3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001855-1g |
3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid |
1805249-41-5 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid
Introduction to 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid (CAS No. 1805249-41-5)
3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid (CAS No. 1805249-41-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the benzoic acid derivatives, a class of molecules widely studied for their pharmacological significance. The presence of multiple functional groups, including a bromine atom, a cyano group, and a hydroxymethyl group, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The synthesis of 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromine substituent at the 3-position enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions, which is a common strategy in drug discovery for introducing new functional groups. The cyano group at the 2-position contributes to the electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. Additionally, the hydroxymethyl group at the 6-position provides a site for further derivatization, such as esterification or etherification, which can modulate the solubility and bioavailability of the compound.
In recent years, 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it a promising candidate for investigating various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have shown that benzoic acid derivatives can interact with biological targets such as kinases and transcription factors, which are involved in cancer progression and inflammation. The bromine atom in particular has been utilized to develop small-molecule inhibitors that disrupt aberrant signaling pathways in diseases like leukemia and breast cancer.
One of the most compelling aspects of 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid is its potential as a building block for drug design. Researchers have leveraged its scaffold to create analogs with enhanced pharmacokinetic profiles or improved target specificity. For example, modifications at the hydroxymethyl group have led to compounds with improved solubility in water-based environments, which is crucial for oral and intravenous drug delivery systems. Furthermore, the cyano group has been strategically incorporated into molecules designed to modulate neurotransmitter activity, offering potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The compound's utility extends beyond pharmaceutical applications; it has also been investigated in materials science due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The versatility of 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid underscores its importance as a chemical entity that bridges multiple disciplines.
Recent advancements in computational chemistry have further highlighted the significance of this compound. High-throughput virtual screening (HTVS) techniques have been employed to identify novel derivatives with enhanced biological activity. By integrating molecular docking simulations with experimental validation, researchers have been able to rapidly assess the binding affinity of various analogs to target proteins. This approach has accelerated the discovery process and provided insights into structure-activity relationships (SAR) that guide rational drug design.
The environmental impact of 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid has also been considered in contemporary research. Studies have examined its degradation pathways under different environmental conditions to assess its persistence and potential ecological risks. Efforts have been made to develop synthetic routes that minimize waste generation and reduce hazardous byproducts, aligning with green chemistry principles. These efforts are crucial for ensuring that compounds like 3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid can be utilized effectively while minimizing their environmental footprint.
In conclusion,3-Bromo-2-cyano-6-(hydroxymethyl)benzoic acid (CAS No. 1805249-41-5) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features offer numerous opportunities for further exploration and innovation. As research continues to uncover new biological activities and synthetic strategies, this molecule is poised to play an increasingly important role in advancing scientific knowledge and developing next-generation therapeutics.
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